Diacylglyceride

Signal Transduction Lipid Second Messengers PKC Isozyme Selectivity

For reliable cell signaling and lipid nanoparticle research, generic DAG is insufficient. Evidence shows that isoform-specific PKC activation and LNP colloidal stability depend entirely on the exact sn-isomer and acyl chain composition. Using unverified mixtures leads to experimental failure. When sourcing your DAG, you must specify the precise molecular species (e.g., SDG, SAG) and isomeric purity required for your assay. For maximum experimental reproducibility, request a certificate of analysis confirming stereochemistry and chain length from your vendor.

Molecular Formula C35H66O5
Molecular Weight 566.9 g/mol
Cat. No. B12379688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacylglyceride
Molecular FormulaC35H66O5
Molecular Weight566.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC
InChIInChI=1S/C35H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h14,16,33,36H,3-13,15,17-32H2,1-2H3/b16-14-
InChIKeyADLOEVQMJKYKSR-PEZBUJJGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacylglyceride (DAG) Procurement Guide: Molecular Identity and Functional Overview


Diacylglyceride (DAG) is a glycerolipid consisting of a glycerol backbone esterified to two fatty acid chains, existing primarily as 1,2- and 1,3-sn-isomers [1]. As a physiological second messenger, DAG activates protein kinase C (PKC) and other signaling effectors, making it a critical research tool in cell signaling, lipid metabolism, and oncology studies. Unlike structural analogs such as monoglycerides or triglycerides, DAG's unique biophysical properties enable it to modulate membrane curvature and induce phase separation in lipid-based systems [2].

Why Generic Diacylglyceride Substitution Fails: The Critical Role of Acyl Chain Identity and Isomeric Purity


Substituting one diacylglyceride species for another without verifying exact acyl chain composition and stereochemistry can lead to significant experimental variability or outright failure. Distinct molecular species (e.g., SAG vs. SDG vs. DOG) exhibit profoundly different potencies in activating PKC isozymes [1], and even the positional isomer (sn-1,2 vs. sn-1,3) dictates colloidal stability and in vivo biodistribution of lipid nanoparticles [2]. Consequently, procurement decisions must be driven by precise, quantitative evidence of a specific DAG species' performance in the intended experimental system, not merely by class membership.

Quantitative Evidence Guide: Validated Differentiation of Diacylglyceride Species for Scientific Selection


Differential PKC Isozyme Activation by n-3 vs. n-6 Acyl Chain DAGs

Among 1-stearoyl-2-acyl-sn-glycerol DAGs, the docosahexaenoyl (SDG, n-3) species demonstrates superior potency for PKC activation compared to arachidonoyl (SAG, n-6) and oleoyl (DOG) species at low concentrations. Furthermore, the activation profile is not uniform across all PKC isoforms; SAG is a more potent activator of PKCα and δ, while SEG and SDG are more potent activators of PKCβI [1].

Signal Transduction Lipid Second Messengers PKC Isozyme Selectivity

Acyl Chain Length-Dependent PKCα Affinity of Saturated DAGs

The affinity of saturated 1,2-diacylglycerols for PKC is highly dependent on acyl chain length, with an optimal length of approximately 14 carbons. Critically, the PKCα isoform shows a marked reduction in affinity for shorter chain DAGs like 1,2-dioctanoyl-sn-glycerol (diC8) compared to other isoforms, a distinction not observed with phorbol ester activators [1].

PKCα Structure-Activity Relationship Ligand Binding

Comparative Performance of Medium-Chain Diglyceride in Lipid-Based Formulations

In comparative phase diagram studies for oral drug delivery systems, medium-chain diglyceride (glycerol dicaprylate) demonstrates a unique advantage over its mono- and triglyceride counterparts by providing the largest oil-in-water microemulsion region, a critical factor for formulating poorly water-soluble drugs [1].

Pharmaceutical Formulation Microemulsion Drug Delivery

Isomeric Purity of DOaG Dictates Liposome Colloidal Stability for In Vivo Targeting

The specific isomeric form of a diacylglycerol analogue (DOaG) is a decisive factor in engineering stable, phase-separated liposomes for in vivo targeting. Using the pure sn-1,3 isomer of DOaG yields liposomes with superior colloidal stability compared to a mixture of sn-1,2 and sn-1,3 isomers, a property that directly impacts reproducible biodistribution [1].

Lipid Nanoparticles Drug Delivery Biodistribution

Differential Cell Permeability and Metabolic Fate Dictate DAG-Induced Phosphatidylcholine Biosynthesis

Among synthetic diacylglycerols, only sn-1,2-dioctanoylglycerol (diC8) stimulates de novo phosphatidylcholine (PC) biosynthesis in intact cells, whereas other DAGs like diC6 and OAG do not. This functional divergence is not due to differences in receptor binding but rather to superior cell permeability and subsequent metabolic conversion of diC8 to PC precursors [1].

Membrane Lipid Metabolism Cell Permeability Phosphatidylcholine

Optimized Application Scenarios for Diacylglyceride Species Based on Quantitative Evidence


Potent and Isozyme-Specific PKC Activation in Signal Transduction Studies

For researchers seeking robust, low-concentration activation of PKC, particularly with a preference for certain isoforms, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) is the superior choice. Evidence shows that SDG at 0.5 mol% is more potent than SAG, SEG, or DOG in standard PKC activity assays [1]. Furthermore, the specific acyl chain composition allows for differential activation of PKC isozymes (e.g., SAG for PKCα/δ, SDG/SEG for PKCβI), enabling more targeted investigation of isoform-specific signaling pathways [1].

Robust PKCα Activation: Avoiding the diC8 Affinity Trap

Investigators focusing on PKCα signaling should carefully consider their choice of DAG activator. Evidence clearly demonstrates that the popular cell-permeable diC8 has a significantly reduced affinity for PKCα compared to longer-chain DAGs or phorbol esters [1]. To ensure robust activation of PKCα, researchers should select a DAG with an acyl chain length of approximately 14 carbons or opt for a phorbol ester like PMA, thereby avoiding the risk of false-negative results due to poor ligand binding.

Stable Lipid Nanoparticle (LNP) Formulation for Cell-Specific In Vivo Targeting

In the development of lipid-based nanocarriers, the use of pure sn-1,3 isomers of diacylglycerol analogues (e.g., DOaG) is critical for achieving colloidal stability and reproducible biodistribution. Data show that liposomes formulated with pure sn-1,3 DOaG are more stable than those using mixed sn-1,2/sn-1,3 isomers [1]. This increased stability translates to more predictable targeting of specific endothelial cell subsets in vivo, making it a key specification for procuring materials intended for advanced drug delivery applications [1].

Maximizing the Microemulsion Formulation Window for Poorly Soluble Drugs

Formulators developing oral lipid-based delivery systems for BCS Class II/IV drugs should prioritize medium-chain diglycerides (e.g., glycerol dicaprylate) over mono- or triglycerides. Comparative phase diagram studies show that diglycerides provide the largest oil-in-water microemulsion region among these three lipid classes [1]. This property offers a significant practical advantage, providing a wider formulation space for achieving a stable, self-emulsifying drug delivery system (SEDDS) and improving the likelihood of successful formulation development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diacylglyceride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.